Flavin adenine dinucleotide semiquinone radical

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

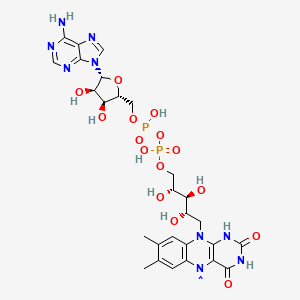

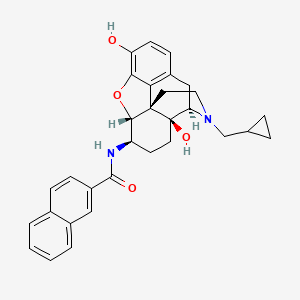

FADH(.) is a flavin adenine dinucleotide.

Wissenschaftliche Forschungsanwendungen

Resonance Raman Spectroscopy in Flavoproteins

Flavin adenine dinucleotide (FAD) semiquinone radicals are crucial intermediates in various physiological processes. Resonance Raman (RR) spectroscopy has been instrumental in understanding how these radicals interact within their protein environments, impacting their reactivity in biological mechanisms. Notably, studies have shown that the RR spectra of FAD semiquinones in glucose oxidase are consistent with those in other flavoproteins, highlighting the general significance of FAD in biological systems (Schelvis et al., 2006).

Imaging of Transient Radicals

Innovative imaging techniques like transient optical absorption detection (TOAD) have been utilized to detect and study short-lived radicals produced from FAD photoexcitation. This method allows for the high-sensitivity spatial resolution of these radicals and has implications for understanding biological magnetoreception (Beardmore et al., 2015).

Dynamics in Photolyase and Cryptochrome

Extensive studies on the dynamics of various redox states of FAD in photolyases and cryptochromes reveal crucial insights. For instance, ultrafast photoreduction dynamics suggest that certain forms of FAD are unlikely to be functional in these protein families. Instead, anionic semiquinones and hydroquinones with longer lifetimes are more likely to participate in efficient electron transfer reactions, crucial for DNA repair and light perception (Kao et al., 2008).

Oxygen Uptake and Photolysis Studies

Research on the photolysis of flavins, including FAD, in the presence of electron donors like ascorbic acid, has shown that these reactions result in the conversion of oxygen into hydrogen peroxide. This process involves the formation of semiquinone radicals, shedding light on specific properties of flavins in redox reactions (Görner, 2007).

Photophysics of Oxidized and Reduced FAD

Studies on the ultrafast photophysics of oxidized and reduced FAD in solution have provided insights into their excited-state dynamics and interactions. This research is significant for understanding the behavior of FAD in various biochemical processes (Brazard et al., 2011).

Functional State in Photolyase and Cryptochrome

Investigations into the functional states of FAD in photolyase and cryptochrome have highlighted the importance of its unique structure and electron transfer dynamics. This research has implications for understanding the functional mechanisms in these proteins, particularly in DNA repair and blue-light perception (Liu et al., 2013).

Eigenschaften

Produktname |

Flavin adenine dinucleotide semiquinone radical |

|---|---|

Molekularformel |

C27H34N9O15P2 |

Molekulargewicht |

786.6 g/mol |

InChI |

InChI=1S/C27H34N9O15P2/c1-10-3-12-13(4-11(10)2)35(24-18(32-12)25(42)34-27(43)33-24)5-14(37)19(39)15(38)6-48-52(44,45)51-53(46,47)49-7-16-20(40)21(41)26(50-16)36-9-31-17-22(28)29-8-30-23(17)36/h3-4,8-9,14-16,19-21,26,37-41H,5-7H2,1-2H3,(H,44,45)(H,46,47)(H2,28,29,30)(H2,33,34,42,43)/t14-,15+,16+,19-,20+,21+,26+/m0/s1 |

InChI-Schlüssel |

KKQJCLIXDLBMNI-UYBVJOGSSA-N |

Isomerische SMILES |

CC1=CC2=C(C=C1C)N(C3=C([N]2)C(=O)NC(=O)N3)C[C@@H]([C@@H]([C@@H](COP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O |

Kanonische SMILES |

CC1=CC2=C(C=C1C)N(C3=C([N]2)C(=O)NC(=O)N3)CC(C(C(COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[4-(2-Hydroxyethylamino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]benzamide](/img/structure/B1261562.png)

![3-[[1-(dimethylsulfamoyl)-4-piperidinyl]oxy]-N-[(3-methyl-5-isoxazolyl)methyl]benzamide](/img/structure/B1261568.png)

![(3S,3aS,5aR,5bR,7aR,8S,10S,11aR,11bR,13aR,13bS)-10-hydroxy-3-isopropenyl-5a,5b,8,11a,13b-pentamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene-8-carboxylic acid](/img/structure/B1261572.png)